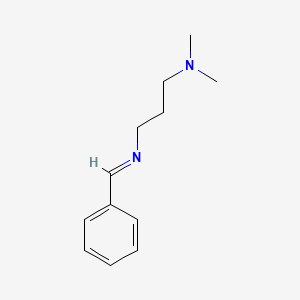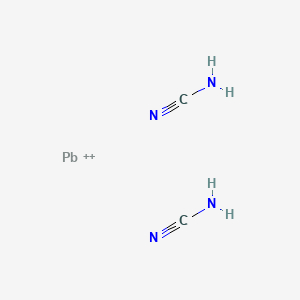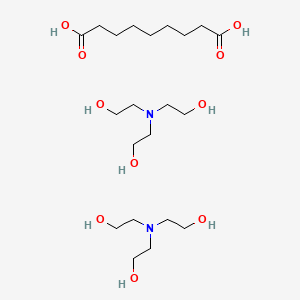
Einecs 285-129-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Einecs 285-129-2 involves the reaction of azelaic acid with 2,2’,2’'-nitrilotriethanol in a 1:2 molar ratio . The synthetic route typically involves the following steps:
Reactants: Azelaic acid and 2,2’,2’'-nitrilotriethanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure complete reaction and high yield.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Einecs 285-129-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The reactions are typically carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Einecs 285-129-2 has various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In biological research, it is used to study the effects of azelaic acid derivatives on cellular processes.
Industry: In the industrial sector, it is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Einecs 285-129-2 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Einecs 285-129-2 can be compared with other similar compounds, such as:
Azelaic Acid: A dicarboxylic acid used in the treatment of acne and other skin conditions.
2,2’,2’'-Nitrilotriethanol: A triol used in various industrial applications, including as a surfactant and emulsifier.
Uniqueness: this compound is unique due to its specific combination of azelaic acid and 2,2’,2’'-nitrilotriethanol, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
85030-05-3 |
|---|---|
Molekularformel |
C21H46N2O10 |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.2C6H15NO3/c10-8(11)6-4-2-1-3-5-7-9(12)13;2*8-4-1-7(2-5-9)3-6-10/h1-7H2,(H,10,11)(H,12,13);2*8-10H,1-6H2 |
InChI-Schlüssel |
WRNGHSHCHHZRRA-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


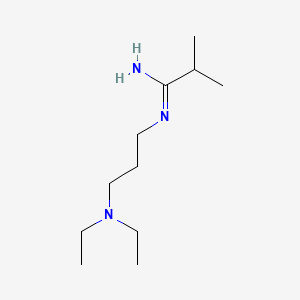

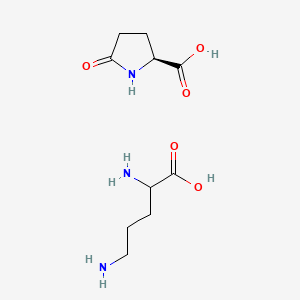
![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
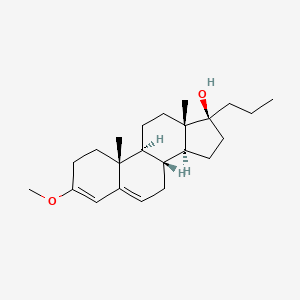
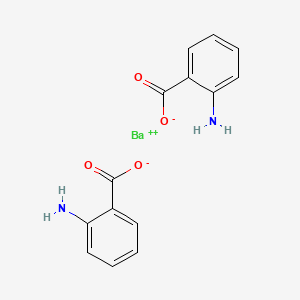

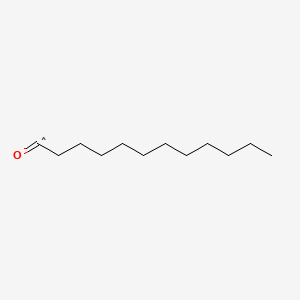
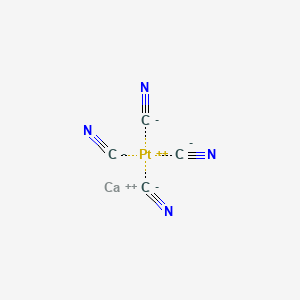
![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
